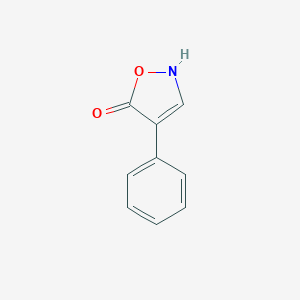

4-Phenylisoxazol-5-ol

Description

4-Phenylisoxazol-5-ol is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 4 and a hydroxyl group at position 5. The isoxazole ring, a five-membered structure containing one oxygen and one nitrogen atom, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal and organic chemistry. Synthesis typically involves cyclization reactions of β-ketonitrile precursors or Claisen-Schmidt condensations, as inferred from analogous methods in the evidence .

Propriétés

Numéro CAS |

17147-69-2 |

|---|---|

Formule moléculaire |

C9H7NO2 |

Poids moléculaire |

161.16 g/mol |

Nom IUPAC |

4-phenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |

Clé InChI |

KYGNTQNHPFNJRL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CNOC2=O |

SMILES canonique |

C1=CC=C(C=C1)C2=CNOC2=O |

Synonymes |

5(2H)-Isoxazolone,4-phenyl-(9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Phenylisoxazol-5-ol can be synthesized through various methods, including:

Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes.

Microwave-Assisted Synthesis: Another method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenylisoxazol-5-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can produce various substituted derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Phenylisoxazol-5-ol serves as a pharmacophore in the development of various therapeutic agents. Its structure allows for modifications that enhance biological activity and target specificity. The compound has been investigated for its potential as an anti-inflammatory and analgesic agent, with studies demonstrating its ability to inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response.

Research indicates that derivatives of isoxazole, including this compound, exhibit potent anti-inflammatory effects. For instance, studies have shown that certain isoxazole derivatives can inhibit lipid peroxidation and proteolysis induced by lipoxygenase, suggesting their potential utility in treating inflammatory diseases . Specific compounds derived from this scaffold have demonstrated IC50 values as low as 41 µM against LOX, indicating strong inhibitory effects .

Analgesic Properties

The analgesic properties of this compound have been explored through its interaction with nicotinic acetylcholine receptors (nAChR). Compounds synthesized from isoxazole derivatives have shown promise as pain relievers, particularly in conditions like neuropathic pain and inflammatory pain . The ability to modulate nAChR activity is crucial for developing effective analgesics.

Anticancer Research

This compound has also been studied for its anticancer properties. Various derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. For example, compounds based on the isoxazole structure have shown significant activity against human glioblastoma xenografts and other tumor models .

Synthesis and Characterization

The synthesis of this compound typically involves reactions that create the isoxazole ring structure followed by functionalization to enhance biological activity. Techniques such as microwave irradiation have been employed to improve yields and reduce reaction times during synthesis . Characterization methods including NMR spectroscopy are used to confirm the structure and purity of synthesized compounds.

Case Studies

| Study | Findings | Biological Activity |

|---|---|---|

| Banoglu et al., 2016 | Synthesis of 4,5-diaryloisoxazol-3-carboxylic acids | Inhibitory activity against leukotriene biosynthesis (IC50: 0.24 µM) |

| Vitale et al., 2014 | Development of COX inhibitors | Enhanced selectivity and potency against ovarian cancer cell lines |

| Peifer et al., 2009 | Dual inhibitors of p38α MAP kinase | Significant suppression of cytokine release |

Mécanisme D'action

The mechanism of action of 4-Phenylisoxazol-5-ol involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-Phenylisoxazol-5-ol and related compounds:

*Calculated based on analogous structures. †Inferred from hydroxyl group’s polarity. ‡Data directly from references.

Key Observations:

- Core Heterocycle: Isoxazole derivatives (e.g., this compound) exhibit higher aromatic stability compared to oxazolones (e.g., 4-Allyl-4-benzyl-2-phenyloxazol-5(4H)-one), which have a non-aromatic, ketone-containing ring .

- Solubility: The hydroxyl group in this compound enhances solubility in polar solvents, whereas lipophilic substituents (e.g., benzyl, allyl) in oxazolones increase affinity for organic solvents . Oxadiazole derivatives like 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid show moderate solubility in DMSO due to the carboxylic acid moiety .

- Bioactivity: Isoxazole and oxadiazole cores are prevalent in medicinal chemistry.

Reactivity and Functionalization

- Hydroxyl Group Reactivity: The 5-OH group in this compound can undergo etherification or esterification, akin to (3-Phenylisoxazol-5-yl)methanol’s hydroxymethyl group .

- Electrophilic Substitution : Phenyl-substituted isoxazoles (e.g., ) resist electrophilic attack at the 4-position due to steric hindrance, directing reactivity to the 5-OH or side chains .

- Oxadiazole vs. Isoxazole : Oxadiazoles () exhibit higher thermal stability but lower hydrogen-bonding capacity compared to isoxazoles, impacting their use in drug delivery .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenylisoxazol-5-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cycloaddition of nitrile oxides to alkynes under hypervalent iodine catalysis. Key steps include optimizing solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (room temperature vs. reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically yields >70% purity. Confirmation of structure requires IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (distinct isoxazole proton signals at δ 6.5–7.2 ppm) . For derivatives, refluxing with ethanol and recrystallization in DMF/EtOH mixtures improves crystallinity .

Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple analytical methods:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and isoxazole carbons (C3 at ~160 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 162.07 for C₉H₇NO₂).

- IR : Detect hydroxyl (O-H stretch at ~3200 cm⁻¹) and isoxazole ring vibrations (C-O-C at ~1250 cm⁻¹). Cross-referencing with literature spectra from peer-reviewed journals minimizes misassignment .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Use fume hoods for synthesis due to potential release of carbon/nitrogen oxides during decomposition. Wear nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers away from oxidizers (e.g., peroxides) to avoid exothermic reactions. Refer to SDS guidelines for spill management (neutralize with inert adsorbents like vermiculite) and disposal (incineration with scrubbers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct systematic meta-analyses to identify variables such as:

- Purity thresholds : Impurities >5% may skew bioassay results. Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity.

- Solvent effects : Compare activities in polar (DMSO) vs. nonpolar (THF) solvents.

- Structural analogs : Test derivatives with electron-withdrawing groups (e.g., -NO₂) to assess SAR trends. Cross-validate findings using independent assays (e.g., enzyme inhibition vs. cell viability) .

Q. What computational approaches are effective in predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies. Molecular docking studies (AutoDock Vina) can predict binding affinities for biological targets. For reaction optimization, use Gaussian or ORCA to simulate solvent effects (PCM model) and catalyst interactions (e.g., hypervalent iodine intermediates) .

Q. How do substituents on the phenyl ring influence the photophysical properties of this compound?

- Methodological Answer : Introduce substituents (e.g., -F, -CH₃) via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Characterize UV-Vis absorption (λmax shifts with electron-donating groups) and fluorescence quantum yields (using integrating sphere methods). Compare with X-ray crystallography data (e.g., torsion angles between isoxazole and phenyl rings) to correlate structure with emission properties .

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives across labs?

- Methodological Answer : Adopt FAIR data principles:

- Documentation : Publish detailed synthetic protocols (reagent ratios, stirring times) in open-access repositories.

- Reference standards : Use certified analytical standards (e.g., NIST-traceable compounds) for calibration.

- Collaborative validation : Share raw NMR/HRMS data via platforms like Zenodo to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.